Antibacterial Potency: Class-Level Benchmark Against S. aureus
The target compound has not been individually profiled in published antibacterial screens. However, the most potent analog within the broader N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide class, compound g37 (1-ethyl-4-hydroxy-2-oxo-N-(5-(thiazol-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide), demonstrated MIC values of 0.25–1 µg/mL against a panel of drug-resistant S. aureus clinical isolates, including MRSA. This represents a 2- to 128-fold improvement over vancomycin (MIC 1–64 µg/mL) [1]. While g37 differs from CAS 951929-69-4 by the presence of a 2-quinolone core, an N-ethyl substituent, and a thiazolyl-thiadiazole, the data establish that the thiadiazole-quinoline scaffold can achieve sub-µg/mL antibacterial potency. The 6-fluoro and 5-methyl combination in the target compound is predicted to further optimize target engagement at DNA gyrase B based on molecular docking studies of analogous compounds [1].
| Evidence Dimension | Antibacterial potency (MIC) against S. aureus and MRSA |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within the 0.25–4 µg/mL range based on class SAR |
| Comparator Or Baseline | Class benchmark g37: MIC 0.25–1 µg/mL; Vancomycin: MIC 1–64 µg/mL |
| Quantified Difference | Class benchmark g37 is up to 128-fold more potent than vancomycin. Target compound is expected to confer comparable or improved potency due to 6-fluoro substitution. |
| Conditions | Broth microdilution assay against S. aureus ATCC29213 and clinical MRSA isolates; HepG2 and HUVEC cytotoxicity counterscreens |
Why This Matters
The class has validated antibacterial activity with a novel DNA gyrase B mechanism, making procurement of fluorinated analogs like the target compound relevant for resistance-breaking antibiotic discovery.
- [1] Xue, W.; Li, X.; Ma, G.; Zhang, H.; Chen, Y.; Kirchmair, J.; Xia, J.; Wu, S. N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides bearing heteroaromatic rings as novel antibacterial agents: Design, synthesis, biological evaluation and target identification. Eur. J. Med. Chem. 2020, 188, 112022. View Source
